![molecular formula C16H11ClN2O2S B2930857 4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-63-6](/img/structure/B2930857.png)

4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

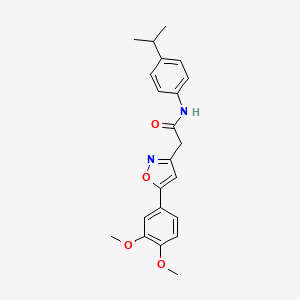

The compound “4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a derivative of benzothiazine . Benzothiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They possess a nitrogen and sulfur atoms in a six-member ring, which is believed to be important for their antifungal, anticonvulsant, and antiviral activities .

Synthesis Analysis

The synthesis of benzothiazine derivatives can be achieved through various methods . For instance, Zia-ur-Rehman et al. synthesized a series of analogues of 4-hydroxy-N-(benzylidene)-2H-benzo[e][1,2]thiazine-3 carbohydrazide 1,1-dioxides . They performed N-alkylation of sodium saccharin with methyl chloroacetate in the presence of ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of benzothiazine derivatives can be analyzed using various spectroscopic techniques. For instance, pi-pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring .Chemical Reactions Analysis

The chemical reactions involving benzothiazine derivatives can be complex and varied, depending on the specific substituents present on the benzothiazine ring .Scientific Research Applications

Facile Synthesis and Biological Activity

A novel series of compounds, including those similar in structure to 4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, were synthesized to explore their biological activities. Notably, a study demonstrated the synthesis of potentially biologically active derivatives starting from ultrasonic mediated N-alkylation, leading to the creation of compounds evaluated for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Green Synthesis Approaches

Research into environmentally friendly synthesis methods for similar compounds has been conducted, highlighting the importance of sustainable chemical processes. For example, an efficient one-pot green synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions was achieved using microwave irradiation, demonstrating the protocol's advantages such as the use of an inexpensive catalyst, short reaction time, and high yields (Balwe et al., 2016).

Pharmacological Potential

The pharmacological relevance of compounds structurally related to 4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is evident in their evaluation for antimicrobial activities. Various synthetic approaches have led to the creation of novel derivatives tested against a range of bacterial and fungal strains, revealing moderate to good antimicrobial activities and suggesting potential therapeutic applications (Abdelghani et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(2-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c1-11-6-7-14(13(17)8-11)19-10-12(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVDXRWPIBGMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)

![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2930797.png)